molecular formula C23H14BrClN2O3 B11131379 7-Bromo-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11131379
M. Wt: 481.7 g/mol
InChI Key: SSIDJGSCDMDBJY-UHFFFAOYSA-N
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Description

7-BROMO-1-(4-CHLOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-1-(4-CHLOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include brominating agents, chlorinating agents, and pyridine derivatives. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-1-(4-CHLOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl compounds.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds like 7-BROMO-1-(4-CHLOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE are often investigated for their pharmacological properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making them potential therapeutic agents.

Industry

In industry, this compound could be used in the production of specialty chemicals, dyes, or as a precursor for advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-BROMO-1-(4-CHLOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE likely involves interactions with specific molecular targets. These could include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[2,3-c]pyrroles and their derivatives. Examples might be:

  • 7-BROMO-1-(4-METHOXYPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 7-CHLORO-1-(4-FLUOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The uniqueness of 7-BROMO-1-(4-CHLOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substituents, which confer distinct chemical and biological properties. The combination of bromine, chlorine, and pyridine moieties may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C23H14BrClN2O3

Molecular Weight

481.7 g/mol

IUPAC Name

7-bromo-1-(4-chlorophenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H14BrClN2O3/c1-12-3-2-4-18(26-12)27-20(13-5-8-15(25)9-6-13)19-21(28)16-11-14(24)7-10-17(16)30-22(19)23(27)29/h2-11,20H,1H3

InChI Key

SSIDJGSCDMDBJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)Cl

Origin of Product

United States

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